The synthesis of 1-(1,3-benzodioxol-5-yl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone typically involves multi-step organic reactions. One common method includes the following steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity .
The molecular structure of 1-(1,3-benzodioxol-5-yl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone can be represented using various notations:
C(C(=O)C1=CC2=C(C=C1OCO2)C=C(C(F)(F)F)C(F)(F)F)S
TUTZKAQTSPMEBI-UHFFFAOYSA-N
The structure features a central propanone moiety flanked by a benzodioxole group and a highly fluorinated phenyl sulfanyl group. The presence of five fluorine atoms on the phenyl ring significantly impacts the electronic properties and lipophilicity of the compound .
This compound may undergo several types of chemical reactions typical for carbonyl compounds and organosulfur compounds:
These reactions are valuable for modifying the compound to enhance its biological activity or alter its physicochemical properties .
Further studies are required to elucidate specific interactions and confirm biological activities through experimental validation .
The physical properties of 1-(1,3-benzodioxol-5-yl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases which could lead to hydrolysis or degradation .
This compound has potential applications in various scientific fields:
Research into this compound's efficacy and safety profiles is ongoing, with potential implications in drug development and advanced materials technology .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2